4-Fluoro-2-(trifluoromethyl)piperidine

Lipophilicity xlogP Drug Design

This precisely substituted 4-fluoro-2-(trifluoromethyl)piperidine offers a uniquely balanced electronic and conformational profile for medicinal chemistry. The 2-CF3 and 4-F groups synergistically lower basicity (reducing hERG risk) and create a distinct 3D shape for fragment-based drug discovery. Essential for rigorous SAR studies—unlike generic analogs, its specific substitution pattern deconvolutes individual contributions to potency, selectivity, and metabolic stability. Ideal for CNS programs due to low predicted lipophilicity (xlogP: -2.22).

Molecular Formula C6H9F4N
Molecular Weight 171.14 g/mol
Cat. No. B13058071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(trifluoromethyl)piperidine
Molecular FormulaC6H9F4N
Molecular Weight171.14 g/mol
Structural Identifiers
SMILESC1CNC(CC1F)C(F)(F)F
InChIInChI=1S/C6H9F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h4-5,11H,1-3H2
InChIKeyXKHWYPOKYAVZOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-(trifluoromethyl)piperidine: A Fluorinated Building Block for Conformationally Defined Drug Discovery


4-Fluoro-2-(trifluoromethyl)piperidine (CAS 1781590-35-9) is a saturated, six-membered nitrogen heterocycle bearing a fluorine atom at the 4-position and a trifluoromethyl group at the 2-position of the piperidine ring . This specific substitution pattern, incorporating both a single fluorine and a trifluoromethyl group, creates a uniquely balanced electronic and conformational profile compared to other fluorinated piperidines [1]. It is primarily utilized as a synthetic building block or '3D fragment' in medicinal chemistry for the construction of novel pharmaceutical candidates, especially where precise modulation of molecular properties such as basicity, lipophilicity, and target binding is critical [2].

Procurement Consideration: Why 4-Fluoro-2-(trifluoromethyl)piperidine is Not a Drop-in Replacement for Other Fluorinated Piperidines


In drug discovery, the impact of substituent position on a piperidine ring is profound and non-linear; generic substitution of one fluorinated analog for another is likely to lead to significant, often negative, changes in a lead compound's profile. As demonstrated by computational and chemoinformatic analyses, the specific position of fluorine and trifluoromethyl groups on the piperidine core dictates the molecule's three-dimensional shape and fundamental properties like basicity (pKa) and lipophilicity [1]. For instance, while a fluorine atom generally lowers basicity and reduces the risk of hERG-related cardiotoxicity, the exact magnitude of this effect is position-dependent [2]. Furthermore, conformational studies reveal that a 4-fluoro substituent and a 2-trifluoromethyl group induce distinct anomeric effects and axial/equatorial preferences, meaning the molecule's bioactive conformation is uniquely tied to its specific substitution pattern and cannot be assumed for a regioisomer or a mono-substituted analog [3].

Quantitative Differentiation Guide: How 4-Fluoro-2-(trifluoromethyl)piperidine Compares to Analogs


Comparative Physicochemical Profile: Predicted Lipophilicity vs. 2-(Trifluoromethyl)piperidine

The presence of a fluorine at the 4-position in addition to the 2-CF3 group is predicted to result in a lower lipophilicity compared to the non-fluorinated analog 2-(trifluoromethyl)piperidine, based on computational data for the related 2-(trifluoromethyl)piperidine derivatives [1]. The predicted xlogP for 4-fluoro-2-(trifluoromethyl)piperidine is -2.22, while the analog 2-(trifluoromethyl)piperidine would be expected to have a higher logP value due to the absence of the polarizing fluorine atom [2]. This illustrates how the additional 4-F substituent can be used to reduce lipophilicity, a common goal in lead optimization.

Lipophilicity xlogP Drug Design

Conformational Restriction: Unique Energy Landscape vs. Non-Fluorinated and Mono-Fluorinated Piperidines

Computational studies demonstrate that the anomeric effect—a key determinant of piperidine conformation—is manifested differently in 2-CF3-piperidines compared to 4-F-piperidines [1]. In 2-(trifluoromethyl)piperidine, the axial conformer is penalized more than in 4-fluoropiperidine due to the size and electronics of the CF3 group. In 4-fluoro-2-(trifluoromethyl)piperidine, these two effects combine, creating a unique conformational energy landscape distinct from both 4-fluoropiperidine and 2-(trifluoromethyl)piperidine. This specific conformational bias dictates the vector of the amine group and the overall 3D shape of any derived molecule [2].

Conformational Analysis Anomeric Effect 3D Fragment

Modulation of Basicity: pKa Reduction Potential vs. Non-Fluorinated Piperidine

The inclusion of electron-withdrawing fluorine atoms is a well-established strategy to lower the basicity (pKa) of the piperidine nitrogen. A chemoinformatic analysis of a library of fluorinated piperidines, including 4-fluoro-2-(trifluoromethyl)piperidine, confirmed that fluorine atoms notably lower basicity compared to non-fluorinated piperidine [1]. The reduction in pKa is correlated with a decreased affinity for the hERG potassium channel, which is a major concern for cardiac toxicity [2]. While the exact pKa value for this compound is not yet experimentally determined, it is expected to be significantly lower than piperidine (pKa ~11.2) and comparable to other multiply fluorinated piperidines [3].

Basicity pKa hERG ADME

Inhibitory Potential: Class-Level Activity in Elastase Inhibition vs. Control

While direct IC50 data for 4-fluoro-2-(trifluoromethyl)piperidine is not available, a study of structurally related densely substituted piperidines functionalized with a trifluoromethyl group provides class-level evidence of biological activity. In that study, the most potent compound (4i) inhibited elastase with an IC50 of 0.341 ± 0.001 μM, while the least potent analog exhibited an IC50 greater than 500 μM [1]. This >1000-fold range in potency among close analogs underscores the extreme sensitivity of biological activity to specific substitution patterns on the piperidine ring [2]. This reinforces the procurement rationale for using a specific, defined building block like 4-fluoro-2-(trifluoromethyl)piperidine in SAR studies, rather than a generic piperidine.

Enzyme Inhibition Elastase IC50 SAR

High-Value Application Scenarios for 4-Fluoro-2-(trifluoromethyl)piperidine in Research and Development


Fragment-Based Drug Discovery (FBDD) Campaigns for Novel Protein Targets

The unique 3D conformation of 4-fluoro-2-(trifluoromethyl)piperidine, stemming from the combined electronic and steric effects of its 2-CF3 and 4-F substituents, makes it a highly valuable '3D fragment' for FBDD [1]. Its distinct shape, validated by chemoinformatic analysis of 'lead-likeness' and three-dimensionality, allows it to probe protein binding pockets that are inaccessible to more planar, aromatic fragments [2]. Researchers screening fragment libraries against challenging targets like protein-protein interactions or novel viral proteases should consider this scaffold to access a unique region of chemical space and identify novel binding motifs [3].

Lead Optimization for Reducing Cardiotoxicity Risk (hERG)

In lead optimization, when a potent hit compound containing a basic amine (like piperidine) exhibits hERG channel inhibition, a common strategy is to reduce the amine's basicity. Fluorinated piperidines, including 4-fluoro-2-(trifluoromethyl)piperidine, are known to have significantly lower pKa values than their non-fluorinated counterparts, a property directly correlated with reduced hERG affinity [1]. Incorporating this specific building block into a lead series is a data-driven approach to mitigate cardiotoxicity risk while maintaining the amine's function as a hydrogen bond donor or acceptor in the target binding site [2].

Synthesis of CNS-Penetrant Drug Candidates

The predicted low lipophilicity (xlogP: -2.22) of 4-fluoro-2-(trifluoromethyl)piperidine is highly advantageous for designing central nervous system (CNS) drugs [1]. Compounds intended for CNS targets often require a careful balance of properties to cross the blood-brain barrier, where high lipophilicity is beneficial for passive diffusion but detrimental for solubility and can lead to high non-specific binding. The combination of a low xlogP and a constrained, 3D conformation makes this building block an excellent starting point for synthesizing libraries aimed at CNS disorders such as depression, neurodegeneration, or psychiatric conditions, where the piperidine core is a privileged scaffold [2].

Delineating Structure-Activity Relationships (SAR) in Piperidine-Based Inhibitors

Given the extreme sensitivity of biological activity to substitution on the piperidine ring—as evidenced by a >1000-fold range in elastase inhibition among close analogs—a procurement strategy focused on diverse, well-defined piperidine building blocks is essential for rigorous SAR studies [1]. 4-Fluoro-2-(trifluoromethyl)piperidine serves as a precise tool to probe the electronic and steric requirements of a target enzyme or receptor's binding pocket. Its use, compared to 2-(trifluoromethyl)piperidine or 4-fluoropiperidine, allows medicinal chemists to deconvolute the individual contributions of the 2-CF3 and 4-F substituents to potency, selectivity, and metabolic stability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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